ヒップリル-ヒス-ロイシン酢酸塩

説明

科学的研究の応用

Hippuryl-His-Leu acetate salt is extensively used in scientific research, particularly in the study of ACE activity. Its applications include:

Biochemistry: Used as a substrate to measure ACE activity in various biological samples, including blood plasma and tissue extracts.

Pharmacology: Employed in the screening of ACE inhibitors, which are potential therapeutic agents for hypertension and cardiovascular diseases.

Molecular Biology: Utilized in studies investigating the regulation of ACE expression and its role in different physiological and pathological conditions.

Industrial Applications: Applied in the development of diagnostic assays for ACE activity, which are used in clinical laboratories.

作用機序

Target of Action

The primary target of Hippuryl-His-Leu acetate salt is the Angiotensin-Converting Enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Hippuryl-His-Leu acetate salt acts as a substrate for ACE . It interacts with ACE, undergoing hydrolysis to produce the dipeptide His-Leu . This interaction can be used to measure the activity of ACE, providing valuable information about the functioning of the RAS .

Pharmacokinetics

Its solubility in acetic acid suggests that it may be well-absorbed in the body . The compound’s impact on bioavailability would depend on these ADME properties.

Result of Action

The hydrolysis of Hippuryl-His-Leu acetate salt by ACE results in the production of the dipeptide His-Leu . This process can be used to measure ACE activity, providing insights into the functioning of the RAS . Changes in ACE activity can have significant effects on blood pressure regulation and fluid balance .

生化学分析

Biochemical Properties

Hippuryl-His-Leu acetate salt plays a significant role in biochemical reactions as a substrate for the angiotensin-converting enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The interaction between Hippuryl-His-Leu acetate salt and ACE is crucial for the regulation of blood pressure and fluid balance .

Cellular Effects

The effects of Hippuryl-His-Leu acetate salt on cellular processes are primarily mediated through its interaction with ACE . By serving as a substrate for ACE, Hippuryl-His-Leu acetate salt influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Hippuryl-His-Leu acetate salt involves its binding interactions with ACE . As a substrate for ACE, Hippuryl-His-Leu acetate salt can influence the activity of this enzyme, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Hippuryl-His-Leu acetate salt can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Hippuryl-His-Leu acetate salt can vary with different dosages in animal models

Metabolic Pathways

Hippuryl-His-Leu acetate salt is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure . It interacts with ACE, a critical enzyme in this pathway .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hippuryl-His-Leu acetate salt involves the coupling of N-Benzoyl-Glycine (Hippuric acid) with the dipeptide His-Leu. The reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of Hippuryl-His-Leu acetate salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

化学反応の分析

Types of Reactions

Hippuryl-His-Leu acetate salt primarily undergoes hydrolysis when acted upon by ACE. This hydrolysis reaction cleaves the peptide bond, resulting in the formation of Hippuric acid and His-Leu .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH (around 7.4). ACE, the enzyme responsible for the hydrolysis, is added to the reaction mixture, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) .

Major Products Formed

The major products formed from the hydrolysis of Hippuryl-His-Leu acetate salt are Hippuric acid and the dipeptide His-Leu .

類似化合物との比較

Similar Compounds

N-Hippuryl-His-Leu hydrate: Another form of the compound with similar properties and applications.

Gly-His-Lys acetate salt: A tripeptide substrate used in similar biochemical assays.

Leuprolide acetate salt: A peptide used in the treatment of hormone-sensitive cancers.

Uniqueness

Hippuryl-His-Leu acetate salt is unique due to its specific use as a substrate for ACE. Its structure allows for the precise measurement of ACE activity, making it an invaluable tool in both research and clinical settings .

生物活性

Hippuryl-His-Leu acetate salt, a synthetic dipeptide, has garnered attention in biochemical and pharmacological research due to its role as a substrate for the angiotensin-converting enzyme (ACE). This article delves into its biological activity, mechanisms of action, and implications in various scientific contexts.

Overview of Hippuryl-His-Leu Acetate Salt

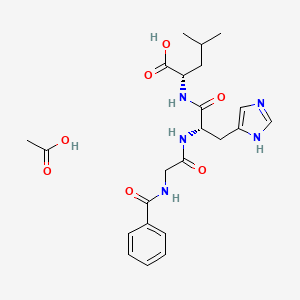

- Chemical Structure : Hippuryl-His-Leu acetate salt is a dipeptide composed of histidine and leucine linked by a hippuric acid moiety. Its molecular formula is with a molecular weight of approximately 429.47 g/mol.

- CAS Number : 103404-54-2.

Target Enzyme

The primary target for Hippuryl-His-Leu acetate salt is the angiotensin-converting enzyme (ACE) . This enzyme plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.

Mode of Action

Hippuryl-His-Leu acts as a substrate for ACE, undergoing hydrolysis to yield histidine and leucine. The hydrolysis reaction can be summarized as follows:

This reaction is essential for measuring ACE activity in biological samples, making it a valuable tool in both clinical and research settings.

Hippuryl-His-Leu acetate salt exhibits several biochemical properties that contribute to its utility:

- Solubility : It shows good solubility in acetic acid, suggesting favorable absorption characteristics in biological systems.

- Stability : The compound remains stable under physiological conditions, which is critical for experimental applications.

Enzyme Activity Measurement

Hippuryl-His-Leu acetate salt is widely used to assess ACE activity in various biological samples, including blood plasma and tissue extracts. This application is pivotal in understanding cardiovascular diseases and hypertension management.

Pharmacological Screening

The compound serves as a substrate in screening assays for ACE inhibitors, which are potential therapeutic agents for treating hypertension and related disorders. For instance, studies have shown that the hydrolysis of Hippuryl-His-Leu can be inhibited by known ACE inhibitors like captopril, allowing researchers to evaluate new compounds' efficacy against ACE activity .

Case Studies

-

ACE Activity Measurement in Rats :

In an experimental setup, isolated rat aorta sections were incubated with Hippuryl-His-Leu to measure ACE activity. The method involved monitoring the hydrolysis product formation over time, demonstrating the compound's effectiveness as an ACE substrate . -

Impact of Dietary Compounds on ACE Activity :

A study investigated the effects of taxifolin on ACE activity using Hippuryl-His-Leu as a substrate. The results indicated that taxifolin could modulate ACE activity, highlighting the compound's relevance in nutritional biochemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Function | Unique Features |

|---|---|---|

| N-Hippuryl-His-Leu hydrate | Similar substrate for ACE | Hydration state may affect solubility |

| Gly-His-Lys acetate salt | Tripeptide substrate for ACE | Broader range of peptide interactions |

| Leuprolide acetate salt | Hormone-sensitive cancer treatment | Different therapeutic application |

特性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVQQKNHZCIKL-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745564 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-54-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。